molecular formula C17H21NO6 B11074253 9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane

9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane

Cat. No.: B11074253
M. Wt: 335.4 g/mol
InChI Key: HSWNWAPEMBLGIW-UHFFFAOYSA-N
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Description

9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Introduction of the Nitro Group: Nitration of the benzodioxole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Spiroacetal Formation: The spiroacetal framework is constructed through a series of cyclization reactions involving appropriate diols and aldehydes under acidic conditions.

    Final Assembly: The final step involves the coupling of the nitrobenzodioxole with the spiroacetal intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Reduction: Formation of 9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-amino-1,4-dioxaspiro[4.5]decane

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole moiety but different functional groups.

    2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-inden-1-one: Another benzodioxole derivative with a different core structure.

Uniqueness

9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[45]decane is unique due to its spiroacetal framework combined with a nitrobenzodioxole moiety

Properties

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C17H21NO6/c1-16(2)9-17(23-5-6-24-17)8-12(15(16)18(19)20)11-3-4-13-14(7-11)22-10-21-13/h3-4,7,12,15H,5-6,8-10H2,1-2H3

InChI Key

HSWNWAPEMBLGIW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(C1[N+](=O)[O-])C3=CC4=C(C=C3)OCO4)OCCO2)C

Origin of Product

United States

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